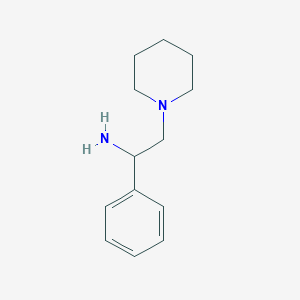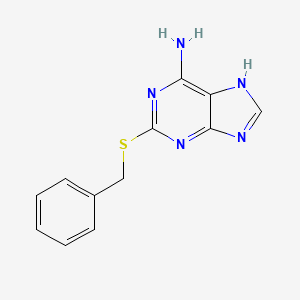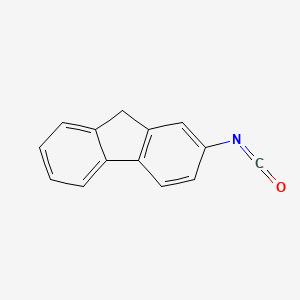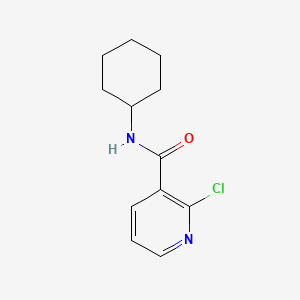
2-chloro-N-cyclohexylnicotinamide
Overview
Description
2-chloro-N-cyclohexylnicotinamide is an organic compound with a molecular weight of 238.71 and a molecular formula of C12H15ClN2O . It is commonly used in scientific experiments due to its unique chemical properties.
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .Scientific Research Applications
2-CHN has a variety of scientific research applications. It has been studied for its potential use as a drug delivery agent, as an anti-inflammatory agent, and for its anti-cancer properties. In addition, 2-CHN has been studied for its ability to modulate cellular signaling pathways, as well as its potential use in the treatment of cardiovascular diseases and neurological disorders.
Mechanism of Action
2-CHN has been studied for its ability to modulate a variety of cellular signaling pathways. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 2-CHN has been shown to inhibit the activity of protein kinase C (PKC) and to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects
2-CHN has been studied for its potential biochemical and physiological effects. In particular, it has been shown to reduce inflammation and oxidative stress, as well as to modulate the activity of various cellular signaling pathways. In addition, 2-CHN has been studied for its potential ability to reduce the growth and spread of cancer cells, as well as its potential ability to protect against cardiovascular diseases.
Advantages and Limitations for Lab Experiments
2-CHN has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. In addition, 2-CHN is relatively stable and can be stored for long periods of time without significant degradation. However, 2-CHN is also relatively toxic and can cause adverse effects at high concentrations.
Future Directions
In the future, 2-CHN may be used to develop new drugs and therapies for various diseases and conditions. For example, it may be used to develop drugs that target specific cellular signaling pathways or to develop therapies that reduce inflammation and oxidative stress. In addition, 2-CHN may be used to develop therapies that target cancer cells or to protect against cardiovascular diseases. Furthermore, 2-CHN may be used to develop drugs that modulate the activity of various transcription factors. Finally, 2-CHN may be used to develop novel drug delivery systems or to improve the effectiveness of existing drugs.
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-cyclohexylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGLWCQLGOYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389969 | |
| Record name | 2-chloro-N-cyclohexylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57841-70-0 | |
| Record name | 2-chloro-N-cyclohexylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



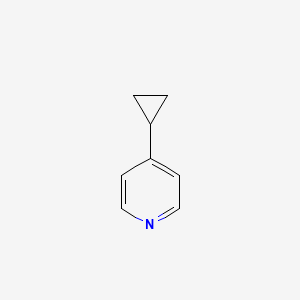
![4-[[1-[4-Carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid](/img/structure/B1598169.png)
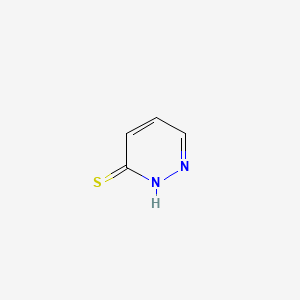


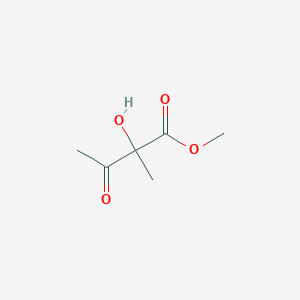

![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)
